REACTION_CXSMILES
|
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|
|
Name
|
poly(oxyethylene)-poly(oxypropylene)
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(oxyethylene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
prepolymer solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1CO1.C1CO1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=O.NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CO1.C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|
|
Name
|
poly(oxyethylene)-poly(oxypropylene)
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(oxyethylene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
prepolymer solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1CO1.C1CO1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=O.NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CO1.C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|
|
Name
|
poly(oxyethylene)-poly(oxypropylene)
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(oxyethylene)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(CC[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
prepolymer solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1CO1.C1CO1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=O.NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CO1.C1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |